(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Catalog No.
S943834
CAS No.
864825-23-0
M.F
C11H13N3
M. Wt
187.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

CAS Number

864825-23-0

Product Name

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

IUPAC Name

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

XQFMQMXJXWTGON-QMMMGPOBSA-N

SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N

Synonyms

(αS)-α-Methyl-5-phenyl-1H-imidazole-2-methanamine

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, also known as (S)-4-phenyl-2-(1H-imidazol-2-yl)ethanamine, is a chiral compound characterized by its imidazole ring and phenyl substituent. This compound belongs to a class of amines and is notable for its potential biological activities, particularly in the context of pharmacology. The imidazole moiety is known for its role in various biochemical processes, making this compound of interest for medicinal chemistry.

Medicinal Chemistry:

  • Histamine Receptor Antagonist

    (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine exhibits antagonistic properties towards histamine H1 receptors, making it a potential candidate for treating allergic reactions and other histamine-related conditions. Source: "Inhibition of [3H]mepyramine binding by fendiline and its analogues"

  • Calcium Channel Modulator

    Studies suggest that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine interacts with voltage-gated calcium channels, potentially impacting neuronal activity and smooth muscle contraction. However, further research is needed to elucidate its specific mechanisms and therapeutic potential. Source: "Effects of fendiline on calcium currents and contraction of smooth muscle cells":

Neuroscience Research:

  • Microtubule Disruption

    (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can disrupt microtubule assembly and function, potentially affecting cellular transport and cell division. This property makes it a valuable tool for studying microtubule dynamics and their role in various cellular processes. Source: "Inhibition of microtubule assembly by fendiline":

  • Neurotransmitter Release Modulation

    Research suggests that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine might influence the release of neurotransmitters like dopamine and glutamate, impacting neuronal communication and potentially offering insights into neurological disorders. Source: "Fendiline blocks the release of dopamine evoked by electrical stimulation of the striatal slices":

The chemical reactivity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be understood through its participation in several types of reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, leading to the formation of ammonium salts.
  • Formation of Imine: The compound can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis.

These reactions are facilitated by the compound's functional groups, which allow it to engage in a variety of transformations relevant in organic and medicinal chemistry

The biological activity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has been explored through various studies. It exhibits:

  • Antidepressant Effects: Research suggests that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Activity: Its ability to modulate certain receptors may confer protective effects against neurodegenerative diseases .

Various methods have been developed for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine:

  • Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the production of the (S)-enantiomer.
  • Multi-step Synthesis: Starting from readily available precursors, involving reactions such as alkylation and cyclization to construct the imidazole ring and introduce the phenyl group.
  • One-Pot Reactions: Recent advancements allow for more efficient synthesis through one-pot procedures that minimize purification steps .

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has several applications:

  • Pharmaceutical Development: As a potential drug candidate targeting neurological disorders and cancers.
  • Research Tool: Used in studies investigating receptor interactions and biological mechanisms.
  • Chemical Probe: Its unique structure makes it useful for probing biological pathways and understanding structure-activity relationships .

Interaction studies have highlighted the compound's affinity for various biological targets:

  • Receptor Binding Studies: Investigations into how (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine interacts with serotonin receptors have shown promising results that could lead to therapeutic applications.
  • Enzyme Inhibition: Studies indicate potential inhibitory effects on enzymes involved in neurotransmitter degradation, enhancing its antidepressant properties .
  • Structure-Activity Relationship Analysis: Computational models predict how structural modifications can enhance or diminish biological activity, guiding future drug design efforts .

Several compounds share structural similarities with (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activity
2-MethylimidazoleImidazole ring without phenyl groupAntimicrobial properties
4-MethylphenylimidazoleMethyl substitution on phenylNeuroprotective effects
5-BromoimidazoleBromine substitution on imidazoleAnticancer activity
3-AminoquinazolineQuinazoline ring with amino groupAntitumor activity

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its specific chiral configuration and combination of functional groups, which contribute to its distinct biological profile and potential therapeutic applications .

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 864825-23-0) is a chiral organic compound with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. Its structure features a five-membered imidazole ring substituted with a phenyl group at the 4-position and a chiral ethanamine moiety at the 2-position. The (S)-configuration denotes the stereochemical arrangement at the ethanamine carbon, which is critical for its pharmacological and synthetic applications.

Key Identifiers

PropertyValue/DescriptionSource
IUPAC Name(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
InChI KeyXQFMQMXJXWTGON-QMMMGPOBSA-N
SMILESCC@@HN
Optical Rotation-9° to -6° (c=1, CHCl₃)

Physical and Chemical Properties

The compound exists as a pale yellow solid with a melting point of 136–138°C. Key physicochemical data include:

  • Density: 1.145 ± 0.06 g/cm³ (20°C, 760 Torr)
  • Solubility: Slightly soluble in DMSO and methanol; sparingly soluble in water
  • pKa: Predicted 13.16 ± 0.10

XLogP3

1

Dates

Modify: 2023-08-15

Explore Compound Types